2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole
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Overview
Description
2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole is a synthetic organic compound characterized by the presence of a difluoroazetidine moiety attached to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole typically involves the reaction of 3,3-difluoroazetidine with a suitable pyrrole derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction temperature and solvent choice can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography or recrystallization to obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the pyrrole ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a difluoroazetidine derivative with additional functional groups, while reduction may result in the formation of a partially or fully reduced product.
Scientific Research Applications
2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The difluoroazetidine moiety may interact with enzymes or receptors, leading to modulation of their activity. The pyrrole ring can also participate in various biochemical reactions, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
- 5-((3,3-Difluoroazetidin-1-yl)methyl)-1-methylimidazole
- 2-((3,3-Difluoroazetidin-1-yl)methyl)-5-methyl-1,3,4-oxadiazole
- 6-Bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid methyl ester
Uniqueness
2-((3,3-difluoroazetidin-1-yl)methyl)-1-methyl-1H-pyrrole is unique due to its specific combination of a difluoroazetidine moiety and a pyrrole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(3,3-difluoroazetidin-1-yl)methyl]-1-methylpyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N2/c1-12-4-2-3-8(12)5-13-6-9(10,11)7-13/h2-4H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNICZFMZNOFKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN2CC(C2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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